2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-(trifluoromethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide . The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating reactions with nucleophiles.
Hydrogen Bonding: The trifluoromethyl group can participate in hydrogen bonding interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-phenylpropane: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a hydroxyl group instead of a ketone, leading to different chemical properties and uses.
1-Bromo-3-(trifluoromethyl)benzene: Lacks the propanone backbone, resulting in different reactivity and applications.
The presence of the trifluoromethyl group in 1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H8BrF3O |
---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
1-bromo-3-[2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c11-6-8(15)5-7-3-1-2-4-9(7)10(12,13)14/h1-4H,5-6H2 |
InChI Key |
COHQUNDRPWDRML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.